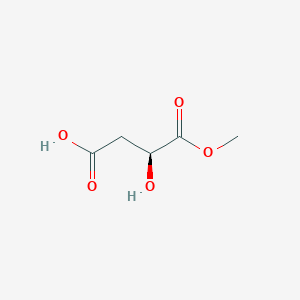

(S)-2-Hydroxysuccinic Acid Methyl Ester

説明

“(S)-2-Hydroxysuccinic Acid Methyl Ester” is a type of methyl ester. Methyl esters are a common fatty acid – a form of non-toxic, biodegradable, and sustainable oleochemical . These esters are primarily derived from natural sources like vegetable oils and animal fats . They have strong solubility and lubricity .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Methyl esters of various carboxylic acids bearing reactive hydroxyl groups as well as acid- or base-labile functionalities could be rapidly prepared within short times in good to excellent yields in high purities without column chromatography .Chemical Reactions Analysis

The general mechanism of ester reactions involves a simple acid-base reaction to deprotonate the carboxylic acid . The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester .Physical And Chemical Properties Analysis

Methyl esters have various physical and chemical properties. They have a specific gravity of 0.87-0.90 g/cm3, viscosity of 1.9-6.0 mm2/s, flashpoint of 130-170°C, and density of 0.92 g/cm3 . Methyl esters are water-soluble, show low toxicity, and can bind to cholesterol within the membrane .Safety And Hazards

The safety data sheet for a similar compound, methyl stearate, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It’s important to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The effective transesterification process to produce fatty acid methyl esters (FAME) requires the use of low-cost, less corrosive, environmentally friendly, and effective catalysts . The recent achievements in the green and sustainable production of various chemicals from fatty acid methyl esters include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . A special focus is given to the applicability of each method in industry .

特性

IUPAC Name |

(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSODCRZYKSCLO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566614 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Hydroxysuccinic Acid Methyl Ester | |

CAS RN |

66212-45-1 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

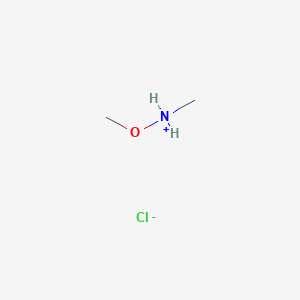

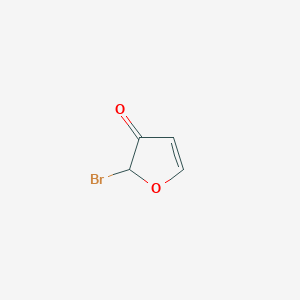

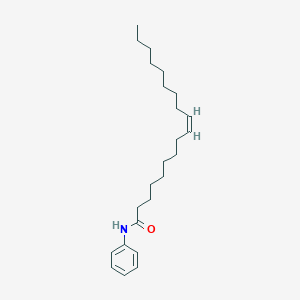

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

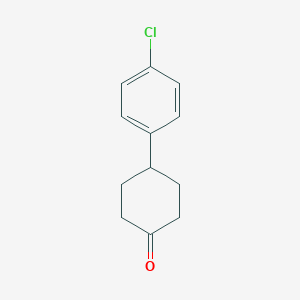

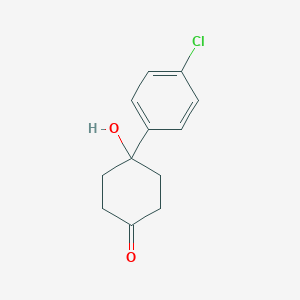

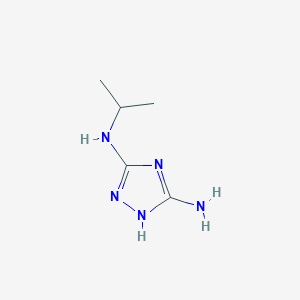

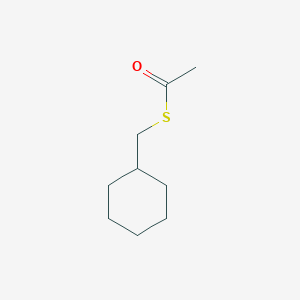

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)